molecular formula C25H29F3KN5O6S B12381498 potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate

potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate

Cat. No.: B12381498
M. Wt: 623.7 g/mol
InChI Key: HTXQJBBXCYJMND-UHFFFAOYSA-M
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Description

Potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrano[3,2-g]quinoline core: This can be achieved through a condensation reaction between a suitable quinoline derivative and a pyranone precursor under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the azidopropylamino group: This can be done through a nucleophilic substitution reaction using an azide source, such as sodium azide, and a suitable leaving group on the propylamine chain.

    Formation of the methanesulfonate ester: This step involves the reaction of the hydroxyl group on the quinoline core with methanesulfonyl chloride in the presence of a base like triethylamine.

    Potassium salt formation: The final step involves the neutralization of the compound with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidopropylamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the azide group, converting it to an amine or amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or amide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of azide-containing molecules with biological targets. The azide group can be selectively modified using click chemistry, allowing for the attachment of various biomolecules.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate can be explored due to its unique structural features. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, while the azidopropylamino group can be used for targeted drug delivery.

Industry

In the materials science industry, this compound can be used in the development of new materials with unique properties. For example, the trifluoromethyl group can impart hydrophobicity, while the azide group can be used for surface functionalization.

Mechanism of Action

The mechanism of action of potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Potassium;[9-[6-(3-aminopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate: Similar structure but with an amino group instead of an azido group.

    Potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(methyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate makes it unique compared to similar compounds. The trifluoromethyl group can significantly enhance the compound’s chemical stability, metabolic stability, and binding affinity to biological targets. Additionally, the azidopropylamino group provides a versatile handle for further functionalization through click chemistry, making this compound highly valuable for various applications.

Properties

Molecular Formula

C25H29F3KN5O6S

Molecular Weight

623.7 g/mol

IUPAC Name

potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate

InChI

InChI=1S/C25H30F3N5O6S.K/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29;/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38);/q;+1/p-1

InChI Key

HTXQJBBXCYJMND-UHFFFAOYSA-M

Canonical SMILES

CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+]

Origin of Product

United States

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